Quinuclidin-3-one oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35423-17-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7- |
InChI Key |
QSXHBTDHLNHMLV-FPLPWBNLSA-N |
SMILES |
C1CN2CCC1C(=NO)C2 |
Isomeric SMILES |
C1CN2CCC1/C(=N\O)/C2 |
Canonical SMILES |
C1CN2CCC1C(=NO)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Quinuclidin 3 One Oxime and Its Derivatives
Classical Solution-Phase Synthesis of Quinuclidin-3-one (B120416) Oxime
The conventional approach to synthesizing oximes, including Quinuclidin-3-one oxime, involves the reaction of a carbonyl compound with hydroxylamine (B1172632) or its derivatives in a solvent. nih.govd-nb.info This method, while well-established, often requires extended reaction times and can result in mixtures of stereoisomers that are challenging to separate. nih.gov
Traditional Reaction Conditions and Optimizations
The standard synthesis involves reacting quinuclidin-3-one or its hydrochloride salt with an appropriately substituted hydroxylamine hydrochloride. nih.gov These reactions are typically conducted under slightly acidic or basic conditions in an aqueous or alcoholic solvent. nih.gov A common procedure involves the reaction of quinuclidin-3-one with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). nih.gov
A significant challenge in the classical synthesis of O-substituted quinuclidin-3-one oximes is controlling the stereochemistry. The reaction often yields a mixture of (E) and (Z) stereoisomers. mdpi.comsemanticscholar.org Research has shown that the choice of starting material can influence the stereochemical outcome. For instance, using quinuclidin-3-one as the starting material typically results in a mixture of (E) and (Z)-stereoisomers. semanticscholar.org However, employing quinuclidin-3-one hydrochloride as the precursor can lead to the formation of pure (E) stereoisomers for certain derivatives, although this often requires significantly prolonged reaction times. mdpi.comsemanticscholar.org
Influence of Solvent Systems and Basicity on Yield and Stereoselectivity
The selection of the solvent and base is critical in optimizing the classical synthesis, directly affecting the reaction's yield and the ratio of (E) to (Z) isomers. mdpi.com Studies have systematically investigated the effects of various solvents, such as ethanol (B145695), hexane, and pyridine, in combination with bases like sodium hydroxide and potassium carbonate. mdpi.com
The use of quinuclidin-3-one hydrochloride with an added base, such as sodium hydroxide, has been shown to produce a single, pure (E) isomer. mdpi.comsemanticscholar.org In contrast, when quinuclidin-3-one is the starting material, a mixture of isomers is typically obtained. semanticscholar.org The specific conditions, including the choice of solvent and base, play a determinative role in the stereochemical course of the reaction.
Table 1: Classical Synthesis of O-Substituted Quinuclidin-3-one Oximes Data synthesized from published research findings. mdpi.comsemanticscholar.org
| Starting Material | Base | Solvent | Time | E/Z Ratio |
|---|---|---|---|---|
| Quinuclidin-3-one | K₂CO₃ | Ethanol | 72 h | 55:45 |
| Quinuclidin-3-one | NaOH | Ethanol | 24 h | 50:50 |
| Quinuclidin-3-one | - | Pyridine | 24 h | 40:60 |
Advanced and Green Synthetic Approaches
In response to the limitations of classical methods, advanced and green synthetic strategies have been developed. These approaches, such as mechanochemistry and microwave-assisted synthesis, offer significant advantages, including reduced reaction times, higher yields, and improved stereoselectivity, while minimizing environmental impact. nih.govresearchgate.net
Mechanochemical Synthesis Protocols
Mechanochemical synthesis, which involves grinding reactants together with minimal or no solvent, presents an environmentally friendly alternative to traditional solution-phase reactions. nih.gov This technique can be performed by ball milling the carbonyl compound (quinuclidin-3-one) with an O-substituted hydroxylamine hydrochloride. mdpi.com
The process can be conducted under neat (dry grinding) conditions or with the addition of a small amount of a liquid, a technique known as liquid-assisted grinding (LAG). mdpi.com For example, the dry grinding of quinuclidin-3-one with O-methylhydroxylamine hydrochloride for 60 minutes resulted in a 56:44 mixture of (E)/(Z) isomers. mdpi.com The use of LAG with solvents like ethanol, hexane, or water, often in the presence of a base, can influence the reaction's stereoselectivity. Notably, using quinuclidin-3-one hydrochloride with an external base in reactions without LAG resulted in stereospecific formation of the (E) isomer. mdpi.com
Table 2: Mechanochemical Synthesis of an O-Substituted this compound Hydrochloride Data derived from published experimental results. mdpi.com
| Starting Material | Grinding Condition | Base | Time | E/Z Ratio |
|---|---|---|---|---|
| Quinuclidin-3-one | Dry Grinding | - | 60 min | 56:44 |
| Quinuclidin-3-one HCl | Dry Grinding | NaOH | 10 min | 100:0 (E) |
| Quinuclidin-3-one HCl | LAG (Ethanol) | NaOH | 10 min | 88:12 |
Microwave-Assisted Synthesis Methodologies
Microwave-assisted synthesis is another advanced method that dramatically accelerates reaction rates, often reducing times from hours to mere minutes. nih.govresearchgate.net This technique generally leads to improved product yields and can offer high stereoselectivity. mdpi.comresearchgate.net
Reactions are typically conducted by stirring a mixture of quinuclidin-3-one or its hydrochloride salt with the corresponding O-substituted hydroxylamine hydrochloride in a suitable solvent under microwave irradiation. mdpi.com Polar solvents are preferred as they absorb microwave energy more efficiently, leading to shorter reaction times. mdpi.com Research has demonstrated that using quinuclidin-3-one hydrochloride as the starting material in the presence of sodium hydroxide under microwave irradiation can provide complete stereoselectivity, yielding only the (E) oxime for various derivatives. mdpi.com Conversions are often complete within 1 to 3 minutes at a power of 250 W. mdpi.com
Table 3: Microwave-Assisted Synthesis of O-Substituted Quinuclidin-3-one Oximes Data based on reported experimental findings. mdpi.comresearchgate.net
| Starting Material | Solvent | Time | Conversion | E/Z Ratio |
|---|---|---|---|---|
| Quinuclidin-3-one | Ethanol | 3 min | 100% | 55:45 |
| Quinuclidin-3-one | Acetonitrile | 3 min | 100% | 50:50 |
| Quinuclidin-3-one HCl | Ethanol | 1 min | 100% | 100:0 (E) |
Comparative Analysis of Reaction Rates and Conversion Efficiencies across Synthetic Methods
A comparative analysis of the different synthetic methodologies underscores the significant advantages of advanced techniques over classical approaches.
Classical Synthesis: This method is often slow, with reaction times spanning from 24 to 168 hours. semanticscholar.org It frequently produces mixtures of (E) and (Z) isomers, complicating purification and reducing the yield of the desired stereoisomer. mdpi.com
Mechanochemical Synthesis: This green chemistry approach offers complete conversion to the product, often within 10 to 60 minutes. mdpi.com It eliminates the need for bulk organic solvents, making it an environmentally sustainable option. nih.gov While stereoselectivity can be variable, specific conditions (e.g., using the hydrochloride salt with a base under neat conditions) can achieve high stereospecificity. mdpi.com
Microwave-Assisted Synthesis: This method is the most rapid, with reactions often completing in just 1 to 3 minutes with 100% conversion. mdpi.comdntb.gov.ua It highlights exceptional stereoselectivity, particularly when using quinuclidin-3-one hydrochloride and a base, consistently yielding the pure (E) isomer. mdpi.com The combination of speed, efficiency, and stereochemical control makes microwave synthesis a highly attractive alternative for preparing this compound and its derivatives. nih.govmdpi.com
Synthesis of O-Substituted Quinuclidin-3-one Oximes
O-substituted quinuclidin-3-one oximes are valuable compounds, and their synthesis can be achieved through various methods, primarily involving the reaction of quinuclidin-3-one with O-substituted hydroxylamines.
A primary method for synthesizing O-substituted quinuclidin-3-one oximes involves the use of appropriate O-substituted hydroxylamine hydrochlorides. researchgate.netdntb.gov.uagrafiati.comresearchgate.netresearchgate.net This reaction typically involves the condensation of quinuclidin-3-one with an O-substituted hydroxylamine hydrochloride. The reaction can be performed using classical synthesis in a solvent, which may result in a mixture of (E) and (Z) isomers. researchgate.netdntb.gov.uagrafiati.comresearchgate.net However, alternative methods like mechanochemical and microwave-assisted synthesis have been shown to produce pure (E) oximes with high conversion rates and stereospecificity. dntb.gov.uagrafiati.commdpi.com
The reaction mechanism involves the initial addition of the O-substituted hydroxylamine to the carbonyl group of quinuclidin-3-one, forming an unstable intermediate. mdpi.com Subsequent elimination of a water molecule leads to the formation of the oxime ether. mdpi.com The stereochemistry of the final product can be influenced by the reaction conditions. For instance, the use of quinuclidin-3-one hydrochloride and sodium hydroxide has been shown to provide stereospecific synthesis for all four studied oximes. mdpi.com
Several O-substituted hydroxylamine hydrochlorides have been utilized to synthesize a variety of this compound derivatives. For example, O-benzylhydroxylamine hydrochloride has been used to prepare O-benzyl this compound.
Table 1: Synthesis of O-Substituted Quinuclidin-3-one Oximes using O-Substituted Hydroxylamine Hydrochlorides
| Starting Material | Reagent | Product | Key Findings |
|---|---|---|---|
| Quinuclidin-3-one | O-substituted hydroxylamine hydrochlorides | O-substituted quinuclidin-3-one oximes | Classical methods can yield (E)/(Z) mixtures; mechanochemical and microwave synthesis can yield pure (E) isomers. researchgate.netdntb.gov.uagrafiati.commdpi.com |
| Quinuclidin-3-one | O-benzylhydroxylamine hydrochloride | O-benzyl this compound | Synthesis can be achieved through condensation reaction. |
The formation of oxime ethers from quinuclidin-3-one is a direct extension of the oximation reaction, where the oxime's hydroxyl group is further substituted. researchgate.netresearchgate.netresearchgate.net The development of methods for O-alkylation and O-arylation of oximes has been a significant area of research. organic-chemistry.org
In the context of quinuclidin-3-one, the synthesis of O-substituted oxime ethers often proceeds with high conversion rates. mdpi.com The reaction can be monitored using techniques like ATR spectroscopy, and the ratio of (E) and (Z) isomers can be determined from 1H NMR data. dntb.gov.uamdpi.com Microwave-assisted synthesis has proven to be a rapid and highly stereoselective method for preparing these oxime ethers, sometimes achieving 100% conversion in as little as one minute. dntb.gov.uamdpi.com
The choice of synthetic method can significantly impact the stereochemical outcome. While solution-based syntheses may lead to mixtures of isomers, mechanochemical and microwave-assisted approaches have demonstrated the ability to produce stereospecifically pure (E) oxime ethers. mdpi.com
Table 2: Methods for the Formation of this compound Ethers
| Synthetic Method | Key Features | Outcome |
|---|---|---|
| Classical Synthesis in Solution | Traditional method | Can produce a mixture of (E) and (Z) isomers. mdpi.com |
| Mechanochemical Synthesis | Solvent-free or uses minimal solvent | High conversion, environmentally friendly, can be stereospecific. mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, short reaction times | High conversion, high stereoselectivity, often yielding pure (E) isomers. dntb.gov.uamdpi.com |
Derivatization through Quaternization of the Quinuclidine (B89598) Nitrogen
Further functionalization of this compound can be achieved by targeting the tertiary amine of the quinuclidine ring system. Quaternization of this nitrogen atom leads to the formation of quaternary ammonium (B1175870) salts, which can exhibit distinct biological activities.
The Menshutkin reaction is a classical and widely used method for the N-alkylation of tertiary amines to form quaternary ammonium salts. wikipedia.org This reaction involves the treatment of a tertiary amine with an alkyl or aryl halide. researchgate.net In the case of this compound, the nucleophilic quinuclidine nitrogen attacks the electrophilic carbon of the alkyl or aryl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. wikipedia.orgresearchgate.net
The reaction is typically conducted in polar solvents, and the reactivity of the alkyl halide follows the order of I > Br > Cl. wikipedia.org A variety of alkyl and aryl halides can be used to introduce different substituents onto the quinuclidine nitrogen, allowing for the synthesis of a diverse library of quaternary ammonium derivatives of this compound. researchgate.net The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. nd.edu
Both mono- and bis-quaternary ammonium salts of quinuclidine derivatives can be synthesized. Mono-quaternary salts are formed when one molecule of an alkylating agent reacts with the quinuclidine nitrogen. unist.hrresearchgate.net These have been synthesized from quinuclidin-3-ol and this compound with various alkyl bromides in good yields. srce.hrmdpi.com
Bis-quaternary ammonium salts can be prepared by using a dihaloalkane as the alkylating agent, which links two quinuclidine moieties. researchgate.net For instance, the reaction of 3-substituted quinuclidine with 1,8-dibromooctane (B1199895) or 1,10-dibromodecane (B1670030) in dry methanol (B129727) yields bis-quaternary derivatives. mdpi.com These compounds possess two positively charged nitrogen centers and have been investigated for their biological properties. mdpi.com The synthesis of both mono- and bis-quaternary salts expands the chemical space of this compound derivatives, providing a platform for structure-activity relationship studies. unist.hrresearchgate.net
Table 3: Quaternization of Quinuclidine Derivatives
| Reactant | Alkylating Agent | Product Type |
|---|---|---|
| This compound | Alkyl/Aryl halide | Mono-quaternary ammonium salt |
| 3-Substituted quinuclidine | Dihaloalkane (e.g., 1,8-dibromooctane) | Bis-quaternary ammonium salt |
Chemical Reactivity and Transformation Pathways of Quinuclidin 3 One Oxime
Reactivity of the Oxime Functional Group
The oxime functional group (-C=N-OH) is the primary site of chemical reactivity in Quinuclidin-3-one (B120416) oxime. Its electronic properties allow it to participate in a variety of chemical transformations.
The nitrogen atom of the quinuclidine (B89598) ring possesses basic and nucleophilic properties due to its lone pair of electrons. srce.hr This allows it to act as an electron donor in reactions such as quaternization, where it readily reacts with alkyl halides. srce.hr In the formation of the oxime itself from quinuclidin-3-one, the nitrogen of the hydroxylamine (B1172632) acts as the nucleophile, attacking the carbonyl carbon. mdpi.com
The oxime group itself, once formed, presents nucleophilic centers. The nitrogen atom of the oxime can participate in nucleophilic attacks, and the oxygen atom, particularly in its deprotonated form (oximate), is a potent nucleophile. This nucleophilicity is exploited in the synthesis of O-substituted oxime ethers, where the oxime is reacted with various electrophiles. mdpi.comnih.gov The quaternization of the quinuclidine nitrogen can influence the acidity and reactivity of the distal oxime group; for instance, the pKa of the oxime's hydroxyl group decreases upon quaternization, indicating increased acidity. nih.gov
Oximes are well-established as versatile intermediates in organic synthesis, serving as precursors to a wide range of nitrogen-containing compounds. nih.govresearchgate.netresearchgate.net Quinuclidin-3-one oxime and its derivatives are no exception. They are valuable building blocks for creating more complex molecules with potential biological activity. nih.govresearchgate.net
Transformations of the oxime group can lead to the synthesis of:
Amines: Reduction of the oxime functional group yields the corresponding primary amine, 3-aminoquinuclidine. researchgate.net
Amides: The Beckmann rearrangement, a classic reaction of ketoximes, can convert this compound into a lactam (a cyclic amide). grafiati.com
Nitriles: Dehydration or other specific reactions can transform the oxime into a nitrile. researchgate.netresearchgate.net
Nitro Compounds: Oxidation of the oxime group can lead to the formation of nitro compounds. researchgate.netresearchgate.net
Furthermore, Quinuclidin-3-one serves as a starting material for various derivatives, including quaternary ammonium (B1175870) salts and spirocyclic compounds, which are significant in medicinal chemistry.
Stereochemical Control in Synthesis and Transformations
Stereochemistry is a critical aspect of the chemistry of this compound, as the C=N double bond can exist in two different geometric configurations. nih.gov
The reaction of quinuclidin-3-one with hydroxylamine or O-substituted hydroxylamines can produce two stereoisomers, designated as (E) and (Z). mdpi.comgrafiati.comresearchgate.net The terms (E) (from the German entgegen, meaning opposite) and (Z) (from zusammen, meaning together) are used to describe the spatial arrangement of substituents around the C=N double bond, based on the Cahn-Ingold-Prelog priority rules. studymind.co.ukdocbrown.infolibretexts.org
When the synthesis is performed in a solvent, it typically results in a mixture of both (E) and (Z) isomers. mdpi.comnih.govresearchgate.net However, specific synthetic methods have been developed to control the stereochemical outcome. Research has shown that mechanochemical and microwave-assisted synthesis techniques can be employed to produce the pure (E) isomer with high stereospecificity. mdpi.comnih.govgrafiati.com The ratio of the isomers formed in a reaction mixture is commonly determined using analytical techniques such as 1H NMR spectroscopy. mdpi.comnih.gov In some cases, the (E)-configuration is found to be the thermodynamically more stable and thus favored product. nih.gov
The ratio of (E) to (Z) isomers of this compound is highly dependent on the reaction conditions. mdpi.comresearchgate.net The choice of synthetic methodology is a primary factor; classical solution-phase synthesis often yields mixtures, whereas microwave and mechanochemical methods can provide complete stereoselectivity, sometimes in as little as one minute. mdpi.comgrafiati.com
Other key factors include:
Starting Materials: Using quinuclidin-3-one hydrochloride as the starting material in the presence of an external base can lead to stereospecific reactions. mdpi.com
Solvent: The presence or absence of a solvent impacts the reaction pathway. Mechanochemistry can be performed solvent-free or with only catalytic amounts of liquid, which influences stereoselectivity. mdpi.com
Thermodynamics: The relative stability of the isomers plays a role. The calculated standard Gibbs free energies of formation have been shown to correlate well with the experimentally observed (E)/(Z) ratios, suggesting thermodynamic control in some cases. mdpi.comgrafiati.com
The table below summarizes the stereochemical outcomes for the synthesis of O-substituted this compound hydrochlorides under different conditions.
Table 1: Influence of Synthesis Method on (E)/(Z) Isomer Ratio Data derived from studies on O-substituted quinuclidin-3-one oximes.
| Synthesis Method | Starting Material | Conditions | Typical (E)/(Z) Ratio Outcome | Reference |
|---|---|---|---|---|
| Classical (in solvent) | Quinuclidin-3-one | Reaction with O-substituted hydroxylamine hydrochlorides in a solvent | Mixture of (E) and (Z) isomers | mdpi.comnih.govresearchgate.net |
| Mechanochemical | Quinuclidin-3-one | Grinding with O-substituted hydroxylamine hydrochlorides | Lower stereoselectivity, mixture of isomers | mdpi.com |
| Mechanochemical | Quinuclidin-3-one hydrochloride | Grinding with an added external base (e.g., NaOH) | Stereospecific, yielding pure (E) isomer | mdpi.com |
| Microwave-assisted | Quinuclidin-3-one or its hydrochloride | Microwave irradiation | High stereoselectivity, often 100% conversion to the (E) isomer | mdpi.comgrafiati.com |
The stereochemical outcome of the oximation reaction is governed by the behavior of transient intermediates formed during the process. mdpi.comnih.gov The reaction mechanism involves the initial nucleophilic addition of the O-substituted hydroxylamine to the carbonyl group of quinuclidin-3-one, forming an unstable tetrahedral intermediate. mdpi.comnih.gov
Detailed conformational analyses have revealed that this intermediate can exist in various conformations. The specific spatial arrangement, or polytope, around the newly formed amino group's nitrogen atom is crucial. mdpi.comgrafiati.com These conformers can interconvert through rotation around the C-N bond and through pyramidal inversion at the nitrogen atom. nih.gov The specific conformer that is correctly oriented for the subsequent elimination of a water molecule determines whether the (E) or the (Z) isomer is formed. mdpi.comnih.govgrafiati.com This concept of polytopal rearrangement of the reaction intermediate provides a theoretical basis for understanding and predicting the observed stereoselectivity under different reaction conditions. mdpi.com
Chemical Conversions Involving the Quinuclidine Core and Oxime Moiety
This compound is a versatile bifunctional molecule, presenting two primary sites for chemical modification: the nucleophilic tertiary nitrogen atom within the bicyclic quinuclidine framework and the reactive oxime group. These sites allow for a range of chemical transformations, enabling the synthesis of diverse derivatives with unique properties. Research has focused on reactions such as quaternization of the quinuclidine nitrogen and substitution at the oxime's oxygen atom.
A fundamental transformation is the synthesis of the oxime itself from its parent ketone, quinuclidin-3-one. This reaction is typically achieved by treating the ketone with hydroxylamine hydrochloride. ontosight.ainih.gov The resulting this compound, often referred to as 3-hydroxyiminoquinuclidine, exists as stereoisomers, with the (E)-configuration generally being the more thermodynamically stable form. nih.gov
Quaternization of the Quinuclidine Nitrogen
The tertiary amine of the quinuclidine ring is a key reactive center, readily undergoing quaternization through the Menshutkin reaction. In this process, the quinuclidine nitrogen acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl or aryl halide. This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium salt.
Studies have demonstrated the synthesis of a series of novel quaternary N-alkyl and N-arylaryl derivatives of 3-hydroxyiminoquinuclidine. nih.gov These reactions are generally performed by treating the parent oxime with an appropriate bromide compound in a solvent such as dry tetrahydrofuran (B95107) (THF) under reflux conditions. nih.gov This transformation specifically modifies the quinuclidine core while leaving the oxime moiety intact, yielding solid products that can be precipitated from the reaction mixture. nih.gov The introduction of a permanent positive charge on the quinuclidine nitrogen has been shown to increase the acidity of the oxime's hydroxyl group. nih.gov
Table 1: Examples of Quaternization Reactions of this compound This table is interactive. You can sort and filter the data.
| Starting Oxime | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Hydroxyiminoquinuclidine | Butenyl bromide | Dry THF, reflux | N-Butenyl-3-hydroxyiminoquinuclidinium bromide | nih.gov |
| 3-Hydroxyiminoquinuclidine | Benzyl (B1604629) bromide | Dry THF, reflux | N-Benzyl-3-hydroxyiminoquinuclidinium bromide | nih.gov |
| 3-Hydroxyiminoquinuclidine | Substituted benzyl bromides | Dry THF, reflux | N-(Substituted benzyl)-3-hydroxyiminoquinuclidinium bromides | nih.gov |
| Cinchona 9-oxime | Methyl iodide | Dry acetone | N-Methyl Cinchona 9-oximium iodide | nih.gov |
| Cinchona 9-oxime | Benzyl bromide | Dry acetone | N-Benzyl Cinchona 9-oximium bromide | nih.gov |
Transformations of the Oxime Moiety: O-Substitution and Stereochemistry
The oxime functional group is also a prime site for chemical modification, particularly through the synthesis of O-substituted ethers. These reactions involve the formation of a new bond between the oxime oxygen and a carbon atom, typically from an alkyl or other organic group.
The synthesis of O-substituted quinuclidin-3-one oximes has been achieved by reacting quinuclidin-3-one or its hydrochloride salt with various O-substituted hydroxylamine hydrochlorides. mdpi.com A critical aspect of this transformation is the control of stereochemistry, as the reaction can yield both (E) and (Z) stereoisomers. mdpi.comresearchgate.net The ratio of these isomers is highly dependent on the synthetic methodology employed. mdpi.com
Three primary methods have been compared:
Classical Synthesis: Performed in a solvent like ethanol (B145695) at room temperature, this method often results in a mixture of (E) and (Z) isomers. mdpi.com
Mechanochemical Synthesis: This solvent-free or liquid-assisted grinding (LAG) method has proven to be an efficient and environmentally friendly alternative. In many cases, it leads to complete conversion and high stereoselectivity, favoring the (E) isomer. mdpi.comnih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and also demonstrates high conversion rates and stereospecificity. mdpi.com
The proposed reaction mechanism involves the initial nucleophilic addition of the O-substituted hydroxylamine to the carbonyl group of quinuclidin-3-one, forming an unstable tetrahedral intermediate. mdpi.comnih.gov Subsequent elimination of a water molecule leads to the final O-substituted oxime product. mdpi.comnih.gov The stereochemical outcome is governed by the relative stability of the intermediates and the transition states leading to the (E) and (Z) products. nih.gov
Table 2: Comparison of Synthetic Methods for O-Substituted Quinuclidin-3-one Oximes This table is interactive. You can sort and filter the data.
| Starting Material | Reagent | Method | Conditions | Product (E/Z Ratio) | Reference |
|---|---|---|---|---|---|
| Quinuclidin-3-one | O-methylhydroxylamine HCl | Classical (Ethanol) | 24 hours | Mixture (34:66) | mdpi.com |
| Quinuclidin-3-one | O-methylhydroxylamine HCl | Mechanochemistry (Dry) | 60 min | Mixture (56:44) | nih.gov |
| Quinuclidin-3-one | O-methylhydroxylamine HCl | Mechanochemistry (LAG, Ethanol) | 3 min | (E) isomer only | nih.gov |
| Quinuclidin-3-one HCl | O-benzylhydroxylamine HCl | Classical (Ethanol) | 24 hours | (E) isomer only | unizg.hr |
| Quinuclidin-3-one | O-allylhydroxylamine HCl | Microwave | 10 min | (E) isomer only | mdpi.com |
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms for Oxime Formation
The reaction mechanism for the formation of quinuclidin-3-one (B120416) oxime from quinuclidin-3-one and a hydroxylamine (B1172632) derivative generally aligns with the established pathways for oxime and imine formation. elsevierpure.com This process is characterized by a series of equilibrium steps, including nucleophilic addition and dehydration.
The formation of quinuclidin-3-one oxime is understood to proceed through a mechanism analogous to classical imine formation. elsevierpure.com The reaction is typically catalyzed by an acid. The generally accepted mechanism involves two main stages: nucleophilic addition and subsequent dehydration.
The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of quinuclidin-3-one. This attack leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or a hemiaminal. This intermediate is typically unstable and exists in equilibrium with the reactants.
The stereochemistry of the resulting oxime, which can exist as (E) and (Z) isomers, is a significant aspect of the reaction mechanism. The ratio of these stereoisomers can be influenced by reaction conditions such as the solvent and the presence of catalysts. proquest.com
The direct observation and characterization of the unstable intermediates in the formation of this compound are challenging due to their transient nature. However, their existence is inferred from kinetic studies and computational modeling. The primary unstable reaction intermediate is the tetrahedral carbinolamine formed upon the addition of hydroxylamine to the carbonyl group of quinuclidin-3-one. proquest.com
This intermediate is characterized by an sp3-hybridized carbon atom that was formerly the sp2-hybridized carbonyl carbon. While generally not isolated, its formation is a crucial step in the mechanistic pathway. Computational studies can provide insights into the geometry and energetics of this transient species. proquest.com
Another key, albeit fleeting, intermediate is the iminium ion formed after the protonation of the hydroxyl group of the carbinolamine and subsequent loss of water. The stability of this positively charged species is influenced by the surrounding solvent molecules.
Solvent molecules, particularly protic solvents like water or alcohols, play a crucial role in facilitating the proton transfer steps that are integral to the oxime formation mechanism. elsevierpure.comproquest.com These proton transfers are necessary for both the formation and decomposition of the carbinolamine intermediate.
In acidic conditions, an explicit water molecule can mediate the transfer of a proton to the hydroxyl group of the carbinolamine intermediate, making it a better leaving group. proquest.comresearchgate.net This solvent-assisted proton shuttle lowers the activation energy for the dehydration step. Computational studies that include explicit solvent molecules have been shown to be crucial for accurately modeling the energetics of these proton transfer steps. elsevierpure.com The solvent can also assist in the final deprotonation step from the nitrogen atom to form the neutral oxime.
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for gaining a deeper, molecular-level understanding of the reaction mechanisms, energetics, and conformational preferences in the synthesis of this compound.
Density Functional Theory (DFT) has been widely employed to investigate the mechanistic details of oxime formation. elsevierpure.com DFT calculations allow for the mapping of the potential energy surface of the reaction, which helps in identifying transition states and intermediates. This theoretical approach provides valuable data on the activation energies of different steps in the proposed mechanism, thereby helping to determine the rate-limiting step.
For the formation of O-substituted quinuclidin-3-one oximes, DFT calculations can be used to analyze the energetics of the nucleophilic attack, the proton transfer steps, and the final dehydration step. proquest.com By comparing the calculated Gibbs free energies of formation for the (E) and (Z) isomers, it is possible to predict the thermodynamic product distribution, which can then be compared with experimental observations. proquest.com
Table 1: Theoretical Data for Reaction Intermediates and Products
| Species | Method | Basis Set | Calculated Property | Value |
|---|---|---|---|---|
| Carbinolamine Intermediate | DFT | Not Specified | Relative Energy | Intermediate |
| (E)-Quinuclidin-3-one oxime | DFT | Not Specified | Gibbs Free Energy | Lower |
Note: Specific energy values are highly dependent on the computational level of theory and are presented here in a qualitative manner based on typical findings.
The conformational flexibility of the bicyclic quinuclidine (B89598) ring system adds a layer of complexity to the reaction mechanism. Conformational analysis of the reactants and intermediates is crucial for understanding the stereochemical outcome of the reaction. proquest.com
Computational methods, including DFT, are used to perform full conformational analyses of the reaction intermediates. proquest.com By identifying the lowest energy conformers, it is possible to determine the most likely spatial arrangements of the reacting molecules. The orientation of the nucleophilic amino group relative to the carbonyl group in the lowest energy conformers can influence the trajectory of the nucleophilic attack and, consequently, the stereoselectivity of the reaction. proquest.com These analyses have shown that specific conformers of the intermediates are oriented in a way that is conducive for the reaction to proceed. proquest.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinuclidin-3-one |
| (E)-Quinuclidin-3-one oxime |
| (Z)-Quinuclidin-3-one oxime |
| Carbinolamine |
| Hemiaminal |
| Iminium ion |
Calculation of Standard Gibbs Energies of Formation for Isomers
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for investigating the thermodynamic properties of isomers. For this compound, which exists as (E) and (Z) stereoisomers, the calculation of the standard Gibbs free energies of formation (ΔG°f) is crucial for predicting their relative stabilities and equilibrium ratios.
In a study focused on O-substituted derivatives of this compound, it was demonstrated that calculated standard Gibbs energies of formation were in agreement with the experimentally determined ratios of (E) and (Z) isomers. researchgate.net This highlights the predictive power of computational methods in understanding the thermodynamics of these systems. The synthesis of these oxime ethers in solution typically results in a mixture of (E) and (Z) products, indicating that the Gibbs free energy difference between the two isomers is often small. researchgate.netresearchgate.net
The relative stability of the (E) and (Z) isomers is influenced by a variety of factors, including steric hindrance and the potential for intramolecular hydrogen bonding. In the case of this compound, the bulky quinuclidine ring system can lead to significant steric interactions that differentiate the energies of the two isomers. Computational models can precisely quantify these interactions.
Table 1: Hypothetical Standard Gibbs Energies of Formation for this compound Isomers
| Isomer | Method of Calculation | Basis Set | ΔG°f (kJ/mol) | Relative Stability (kJ/mol) |
|---|---|---|---|---|
| (E)-Quinuclidin-3-one oxime | DFT (B3LYP) | 6-31G* | -150.5 | 0 |
| (Z)-Quinuclidin-3-one oxime | DFT (B3LYP) | 6-31G* | -147.2 | +3.3 |
This hypothetical data suggests that the (E) isomer is thermodynamically more stable than the (Z) isomer by 3.3 kJ/mol, which would translate to a higher population of the (E) isomer at equilibrium. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are critical parameters in these calculations that influence the accuracy of the results. nih.gov
Modeling of Energy Profiles and Activation Barriers
The interconversion between the (E) and (Z) isomers of this compound is a dynamic process that can be elucidated by modeling the reaction energy profile and calculating the associated activation barriers. This isomerization is a crucial aspect of their chemistry, as the reactivity of each isomer can differ significantly.
Computational methods, such as DFT, are employed to map the potential energy surface for the E/Z isomerization. This involves identifying the transition state structure that connects the two isomers. The energy difference between the ground state isomers and the transition state defines the activation energy (Ea) or activation barrier for the isomerization process. A general mechanism for oxime isomerization involves rotation around the C=N double bond, which is facilitated by a temporary weakening of the pi bond.
For related oxime systems, computational studies have successfully modeled these energy profiles. The height of the activation barrier provides insight into the kinetic stability of the isomers and the conditions required for their interconversion. While specific activation barriers for the parent this compound are not detailed in the provided search results, a representative energy profile diagram can illustrate the concept.
Figure 1: Representative Energy Profile for the E/Z Isomerization of this compound (A visual representation of an energy profile diagram would be placed here, showing the relative energies of the (E) and (Z) isomers as minima and the transition state as a maximum on the reaction coordinate. The activation energies for the forward (E to Z) and reverse (Z to E) reactions would be labeled.)
The calculation of these barriers often involves sophisticated computational techniques to locate the saddle point on the potential energy surface corresponding to the transition state. nih.gov The magnitude of the activation barrier can be influenced by factors such as solvent effects and the presence of catalysts.
Theoretical Aspects of Stereoselectivity
The stereoselectivity in the formation of this compound and its derivatives is a subject of significant theoretical interest. When quinuclidin-3-one reacts with hydroxylamine or its derivatives, the formation of a mixture of (E) and (Z) isomers is often observed, particularly in solution-phase synthesis. researchgate.netresearchgate.net Theoretical studies aim to explain the observed product ratios by examining the transition states leading to the formation of each isomer.
The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states. Computational modeling can be used to locate and calculate the energies of these transition states. The Curtin-Hammett principle is often invoked in these analyses, where the product ratio is determined by the difference in the free energies of the transition states, rather than the relative energies of the ground state reactants or products.
Several factors can influence the stereoselectivity, including:
Steric Approach Control: The incoming nucleophile (hydroxylamine) may approach the carbonyl carbon of quinuclidin-3-one from two different faces, leading to different stereochemical outcomes. The bulky bicyclic structure of the quinuclidine ring can create a steric bias, favoring one approach over the other.
Electronic Effects: The electronic properties of the reactants and the transition states can also play a role in determining the preferred reaction pathway.
Solvent Effects: The polarity of the solvent can influence the stability of the transition states and thus affect the stereoselectivity.
In the synthesis of O-substituted quinuclidin-3-one oximes, it has been noted that while solution-based methods yield a mixture of (E) and (Z) products, mechanochemical and microwave synthesis can lead to the formation of pure (E) oximes. researchgate.net This suggests that the reaction conditions can have a profound impact on the stereochemical outcome. Theoretical models can help to rationalize these experimental observations by considering the different energetic landscapes under various reaction conditions.
While a detailed theoretical study on the stereoselectivity of the parent this compound formation is not available in the search results, the principles derived from studies of its derivatives and other oximes provide a framework for understanding the factors that govern the formation of the (E) and (Z) isomers. researchgate.netresearchgate.net
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of Quinuclidin-3-one (B120416) oxime in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment within the molecule.
Determination of (E)/(Z) Isomer Ratios via ¹H NMR
The reaction of Quinuclidin-3-one with hydroxylamine (B1172632) can yield a mixture of (E) and (Z) stereoisomers of the resulting oxime. researchgate.net ¹H NMR spectroscopy is a primary method for distinguishing and quantifying these isomers. The spatial orientation of the oxime's hydroxyl (-OH) group relative to the quinuclidine (B89598) ring influences the magnetic environment of nearby protons, leading to distinct chemical shifts for each isomer. nih.gov
Specifically, the protons on the carbons adjacent to the C=N bond (positions C2 and C4) are particularly sensitive to the isomerism. The chemical shifts of these protons, as well as others on the bicyclic frame, will differ between the E and Z forms. By integrating the area of the signals unique to each isomer, a precise (E)/(Z) ratio can be determined. nih.gov For instance, the signal for the oxime proton (-NOH) itself may appear as two distinct signals in a mixture of isomers. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for an O-Substituted Quinuclidin-3-one oxime Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 4.15 | s |
| H4 | 2.84 | quintet |
| H5, H7 | 1.96–2.20 | m |
| H6, H8 | 3.26–3.45 | m |
Data is for an O-methyloxime derivative and serves as a representative example.
¹³C NMR for Structural Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. This technique is used to confirm the presence of all carbon atoms in the molecule and verify the formation of the oxime functional group.
The most diagnostic signal in the ¹³C NMR spectrum is the resonance of the C3 carbon, which is part of the C=N double bond. This carbon is significantly deshielded and appears at a characteristic downfield chemical shift, confirming the conversion of the ketone precursor. The remaining six carbon atoms of the quinuclidine framework also give rise to distinct signals, the positions of which confirm the integrity of the bicyclic structure.
Table 2: Representative ¹³C NMR Chemical Shifts for an O-Substituted this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C2 | 50.63 |
| C3 (C=N) | 155.1 (estimated) |
| C4 | 26.57 |
| C5, C7 | 21.67 |
| C6, C8 | 46.99 |
Data is for an O-methyloxime derivative and serves as a representative example.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including ATR and standard IR spectroscopy, are powerful for identifying functional groups and tracking chemical transformations in real-time.
Attenuated Total Reflectance (ATR) Spectroscopy for Reaction Monitoring
Attenuated Total Reflectance (ATR) is a variant of IR spectroscopy that is particularly useful for monitoring the progress of chemical reactions in real-time without extensive sample preparation. In the synthesis of this compound from its ketone precursor, Quinuclidin-3-one, ATR spectroscopy can be used to follow the conversion by monitoring key spectral changes.
The primary indicator of reaction progress is the disappearance of the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the starting ketone, which is typically observed around 1750 cm⁻¹. As the reaction proceeds, this peak diminishes in intensity, while new peaks characteristic of the oxime product appear.
Table 3: Key Spectral Changes During Oxime Formation Monitored by ATR
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation |
|---|---|---|---|
| Ketone (C=O) | Stretch | ~1750 | Disappearance |
| Oxime (C=N) | Stretch | ~1660 | Appearance |
Infrared (IR) Spectroscopy for Functional Group Identification
A standard IR spectrum of the purified this compound provides definitive evidence for the presence of its characteristic functional groups. The spectrum displays a unique pattern of absorption bands that serve as a molecular fingerprint.
Key absorptions include a broad band in the region of 3100-3400 cm⁻¹ due to the stretching of the hydroxyl (O-H) group of the oxime. The C=N double bond stretch typically appears in the 1600-1680 cm⁻¹ region. Furthermore, a band corresponding to the N-O stretch can be observed around 900-960 cm⁻¹. The spectrum will also feature bands from C-H stretching and bending vibrations of the quinuclidine ring. rsc.org
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Oxime O-H | Stretch | 3100 - 3400 (broad) |
| Alkane C-H | Stretch | 2850 - 3000 |
| Oxime C=N | Stretch | 1600 - 1680 |
X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the absolute stereochemistry of the molecule.
For this compound, X-ray diffraction analysis of a suitable single crystal would definitively establish the configuration of the C=N double bond, confirming whether the crystal is composed of the (E)-isomer, the (Z)-isomer, or a co-crystal of both. The analysis also reveals the conformation of the bicyclo[2.2.2]octane ring system and details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While crystallographic data for many derivatives of Quinuclidin-3-one have been reported, confirming their stereochemistry, data for the parent oxime is less commonly cited. researchgate.net
Table 5: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths | The distance between bonded atoms (e.g., C=N, N-O) |
| Bond Angles | The angle between three connected atoms (e.g., C-C=N) |
| Torsion Angles | The dihedral angle describing molecular conformation |
Confirmation of Double-Bond Geometry
The geometry of the carbon-nitrogen double bond (C=N) in this compound is a critical stereochemical feature. Standard nomenclature designates the spatial arrangement of substituents around this bond as either E (entgegen, opposite) or Z (zusammen, together). For this compound, the geometry has been identified as the E-isomer.
This assignment is explicitly stated in its systematic IUPAC name, (3E)-1-azabicyclo[2.2.2]octan-3-one oxime. sigmaaldrich.com Chemical databases and suppliers consistently refer to the compound with this (E)- designation, confirming the thermodynamically preferred geometry. sigmaaldrich.comuni.lu
While nuclear magnetic resonance (NMR) spectroscopy is a primary tool for determining such configurations in solution, single-crystal X-ray diffraction provides the most unambiguous confirmation of double-bond geometry in the solid state. This technique has been pivotal in establishing the geometry of various derivatives of the quinuclidine framework. Although specific spectroscopic data for the direct comparison of E and Z isomers of this compound are not detailed in the available literature, the structural assignment is well-established.
| Technique | Application in Structural Confirmation |
|---|---|
| Systematic Nomenclature (IUPAC) | Designates the compound as (3E)-1-azabicyclo[2.2.2]octan-3-one oxime. sigmaaldrich.com |
| X-ray Crystallography | Provides definitive, unambiguous determination of stereochemistry, including double-bond geometry, in the solid state. |
| Nuclear Magnetic Resonance (NMR) | Used to elucidate molecular structure and can differentiate between E/Z isomers based on chemical shifts and nuclear Overhauser effects (NOE). |
Determination of Molecular Conformation in the Crystal Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational details. nih.gov While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related quinuclidine derivatives, such as (R)-(-)-Quinuclidin-3-ol, offer significant insight into the conformation of the rigid bicyclo[2.2.2]octane core. researchgate.net
Studies on (R)-(-)-Quinuclidin-3-ol reveal that the quinuclidine moiety possesses a pseudo-threefold symmetry around the N1-C3 axis. researchgate.net The bicyclic system is composed of three piperidine (B6355638) rings. In the crystal structure of this derivative, all three of these rings adopt a boat conformation. researchgate.net This rigid, cage-like structure is a hallmark of the quinuclidine framework and is expected to be maintained in this compound. The specific torsion angles and puckering amplitudes determined for the quinuclidinol derivative underscore the defined and sterically constrained nature of this scaffold. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₃NO |
| Crystal System | Hexagonal |
| Space Group | P6₁ |
| a (Å) | 6.2076 (3) |
| c (Å) | 29.8731 (13) |
| Volume (ų) | 996.91 (11) |
| Temperature (K) | 100 |
Analysis of Absolute Configuration
Absolute configuration refers to the precise three-dimensional spatial arrangement of atoms at a chiral center, typically designated as R or S. libretexts.org The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the N1, C4, and C=N-OH group, meaning it does not have an enantiomer. Therefore, an analysis of its absolute configuration is not applicable.
However, many synthetic procedures utilize chiral derivatives of the quinuclidine core, making the determination of absolute configuration a critical aspect of their characterization. researchgate.net For such chiral compounds, the absolute configuration is unambiguously determined using single-crystal X-ray crystallography by analyzing anomalous scattering effects. mdpi.com
A key parameter in this analysis is the Flack parameter. researchgate.net A value close to zero for the Flack parameter confirms that the correct absolute structure (R or S) has been assigned for the enantiomer present in the crystal. mdpi.com This method has been successfully applied to determine the absolute configuration of numerous chiral quinuclidine derivatives, such as (R)-(-)-Quinuclidin-3-ol, confirming the stereochemistry of these important building blocks. researchgate.net Alternative methods for determining absolute configuration in solution include vibrational circular dichroism (VCD). nih.gov
| Compound | Chirality | Method for Configuration Analysis |
|---|---|---|
| This compound | Achiral | Not Applicable (possesses a plane of symmetry) |
| Chiral Quinuclidine Derivatives (e.g., (R)-(-)-Quinuclidin-3-ol) | Chiral | X-ray Crystallography (Anomalous Scattering / Flack Parameter). researchgate.netmdpi.com |
Applications and Role in General Chemical Synthesis
Quinuclidin-3-one (B120416) Oxime as a Versatile Synthetic Building Block
The rigid bicyclo[2.2.2]octane framework of the quinuclidine (B89598) system provides a sterically defined scaffold that is highly valuable in the synthesis of complex molecules. This structural rigidity allows for the precise spatial arrangement of functional groups, a critical factor in designing compounds with specific biological activities. Quinuclidin-3-one is a precursor for a diverse range of derivatives, including its oxime. These derivatives are pivotal in the fields of medicinal chemistry and materials science.
The oxime functional group in Quinuclidin-3-one oxime imparts versatile reactivity, allowing it to serve as a key intermediate or building block for the synthesis of more complex molecules. For instance, it is a precursor in the creation of spirocyclic compounds. The synthesis of spiroisoxazolines has been achieved through the cycloaddition of nitrile oxides with 3-methylenequinuclidine, which is derived from quinuclidin-3-one. researchgate.net This highlights how the quinuclidine core, functionalized as an oxime or a related derivative, acts as a foundational structure for building intricate three-dimensional molecules.
The versatility of oximes as synthetic building blocks is well-documented, with their reactivity enabling diverse methodologies ranging from cycloadditions to bioconjugation. nsf.gov The dual nucleophilic nature of the nitrogen and oxygen atoms in the oxime group provides multiple pathways for chemical transformations. nsf.gov
Table 1: Examples of Derivatives Synthesized from Quinuclidin-3-one Core
| Derivative Type | Synthetic Application | Reference |
|---|---|---|
| Oximes | Precursors for further functionalization, potential reactivators for inhibited enzymes. | |
| Spirocyclic Compounds | Pivotal precursors in medicinal and materials science. | nih.gov |
Contributions to Heterocyclic Chemistry and Alkaloid Synthesis
The quinuclidine ring is a stable heterocyclic scaffold found in numerous natural products, most notably in Cinchona alkaloids like quinine (B1679958) and quinidine, which are known for their antimalarial properties. This natural prevalence has spurred extensive research into the synthesis of a wide array of quinuclidine derivatives for various pharmacological applications.
Quinuclidin-3-one and its oxime derivative are integral to the synthesis of more complex heterocyclic systems. The oxime group can be a participant in or a precursor to reactions that form new heterocyclic rings. For example, cycloaddition reactions involving derivatives of the quinuclidine structure lead to the formation of spiroisoxazolines, which are a class of heterocyclic compounds. researchgate.net The reactivity of the oxime's C=N double bond can be exploited in [3+2]-cycloaddition reactions to generate various five-membered N-heterocycles. nsf.gov
While direct synthesis of complex natural alkaloids from this compound is a specialized area, its role as a building block for novel heterocyclic structures contributes to the broader field of alkaloid-inspired medicinal chemistry. Synthetic modifications of the quinuclidine core are a common strategy to develop new therapeutic agents.
Model Compound for Fundamental Studies of Oxime Chemistry
This compound serves as an excellent model compound for investigating the fundamental principles of oxime chemistry, including reaction mechanisms and stereochemistry. The rigid bicyclic structure of the quinuclidine core limits conformational flexibility, which simplifies the analysis of reaction outcomes.
Studies on the synthesis of O-substituted oximes from Quinuclidin-3-one have been conducted to understand the stereochemistry of the resulting oxime ethers. researchgate.net These investigations have shown that conducting the reaction in a solvent can yield a mixture of (E) and (Z) isomers, whereas mechanochemical and microwave-assisted synthesis can lead to the formation of pure (E) oximes. researchgate.netresearchgate.net The ability to control and analyze the formation of these stereoisomers is crucial, as the specific configuration of an oxime can be critical for its biological activity. nih.govmdpi.com
Furthermore, research into the reaction mechanisms for the formation of these O-substituted derivatives provides insight into the conformational analyses of reaction intermediates and their spatial arrangements, which govern the reaction's progress. researchgate.net The study of such bicyclic oxime ethers helps in understanding the principles of stereoselectivity in organic reactions. researchgate.net
Table 2: Stereoisomer Formation in O-Substituted this compound Synthesis
| Synthesis Method | Outcome | Significance | Reference |
|---|---|---|---|
| In-solvent reaction | Mixture of (E) and (Z) products | Demonstrates lack of stereoselectivity under standard conditions. | researchgate.net |
Role in Bioconjugation Chemistry as a Stable and Bio-orthogonal Linker
Bioconjugation chemistry involves the covalent linking of molecules, often a biomolecule with a probe or drug, for various applications in biology and medicine. mdpi.com A key requirement for these reactions is that they must be bio-orthogonal, meaning they can proceed within a complex biological environment without interfering with native biochemical processes. nih.gov
Oxime ligation, the reaction between an aminooxy-functionalized molecule and a ketone or aldehyde, is a well-established bio-orthogonal reaction. nih.gov The resulting oxime bond is notably stable over a wide pH range (pH 2 to 9), making it a reliable linker for creating stable bioconjugates. nih.gov This stability is a significant advantage over other linkages like hydrazones. The reaction is chemoselective and proceeds under mild, aqueous conditions, often at room temperature, which is compatible with biological systems. nih.gov
Due to these favorable characteristics, oxime-based linkers are used to generate libraries of molecules for screening as potential inhibitors of biological targets like enzymes. nih.gov this compound, with its stable oxime functionality, represents a potential component for such linker strategies. The ketone precursor, quinuclidin-3-one, could be incorporated into a biomolecule, which could then be specifically targeted and linked to another molecule containing an aminooxy group via oxime ligation. The inherent stability and defined stereochemistry of the quinuclidine scaffold make it an attractive component for designing rigid and well-defined linkers in bioconjugation applications.
Future Directions and Emerging Research Areas
Development of Novel and Highly Efficient Synthetic Pathways
The pursuit of more efficient and elegant synthetic routes to Quinuclidin-3-one (B120416) oxime and its precursors remains a significant research focus. A key area of development is the asymmetric synthesis of the parent ketone, quinuclidin-3-one, to produce specific chiral building blocks. Biocatalysis, utilizing enzymes like reductase, has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for accessing optically pure secondary alcohols such as (R)-3-quinuclidinol from 3-quinuclidinone. For instance, a novel bacterial reductase, ArQR, has been used for the asymmetric reduction of 3-quinuclidinone, achieving high yields and excellent enantiomeric excess. globethesis.com This biocatalytic approach avoids the trace metal contamination often associated with chemical catalysts like Ruthenium-based systems.
Furthermore, innovative methods are being applied to the oximation reaction itself. Research into the synthesis of O-substituted quinuclidin-3-one oximes has demonstrated the use of mechanochemical and microwave synthesis. researchgate.net These techniques can lead to the formation of pure (E) oximes, whereas traditional solvent-based methods often yield a mixture of (E) and (Z) isomers. researchgate.net These solventless or reduced-solvent methods represent a significant step forward in creating more efficient and streamlined synthetic processes.
Deeper Mechanistic Understanding of Complex Transformations
A more profound understanding of the reaction mechanisms governing the synthesis and transformation of Quinuclidin-3-one oxime is crucial for optimizing reaction conditions and controlling product stereochemistry. The formation of (E) and (Z) stereoisomers during the synthesis of O-substituted oximes is a key area of investigation. researchgate.net Recent studies suggest that a polytopal rearrangement governs the stereochemistry of the final products, particularly in bicyclic oxime ether synthesis. researchgate.netresearchgate.net Elucidating the intricacies of these rearrangements will allow for the selective synthesis of a desired stereoisomer, which is often critical for biological activity. By gaining deeper insight into the transition states and energy barriers of these transformations, chemists can better predict and control reaction outcomes.
Exploration of New Chemical Reactivity Profiles and Derivatizations
This compound serves as a versatile scaffold for the development of new chemical entities. A primary avenue of exploration is the synthesis of various O-substituted oximes by reacting the parent compound with appropriate O-substituted hydroxylamine (B1172632) hydrochlorides. researchgate.net This allows for the introduction of a wide range of functional groups, thereby tuning the molecule's physicochemical properties.
Beyond simple O-substitution, the quinuclidine (B89598) core, from which the oxime is derived, is a key component in various biologically active molecules. For example, the parent ketone, quinuclidin-3-one, is a starting material for the synthesis of cevimeline. mdpi.com The quinuclidine scaffold is also incorporated into novel ligands for nicotinic acetylcholine (B1216132) receptors, such as 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles. nih.gov Future research will likely focus on using this compound as an intermediate to access a broader array of complex heterocyclic systems, leveraging the reactivity of the oxime functional group for transformations like Beckmann rearrangements to produce amides, or reduction to form amines. researchgate.netnih.gov
Integration of Advanced Computational Methods with Experimental Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern drug discovery and materials science. For this compound, computational methods can provide invaluable insights into its structural and electronic properties. Molecular modeling can be employed to understand the mechanistic details of its reactions, such as the polytopal rearrangements that dictate the stereochemical outcome in the synthesis of its derivatives. researchgate.net By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathways and identify conditions that favor the formation of a specific isomer. Furthermore, in silico design can guide the synthesis of new derivatives with desired properties. By modeling the interactions of potential derivatives with biological targets, such as receptors or enzymes, computational studies can help prioritize synthetic efforts towards compounds with the highest potential for therapeutic activity.
Investigation of Environmental and Sustainability Aspects ("Green" Chemistry) in Synthesis
The principles of "green chemistry" are increasingly influencing the design of synthetic routes in both academia and industry. nih.gov Research into the synthesis of oximes, including this compound, is actively exploring more environmentally benign methodologies. ijprajournal.comunibo.it A significant focus is on reducing or eliminating the use of hazardous organic solvents. nih.gov
Solvent-free reaction conditions, often referred to as "grindstone chemistry," represent a key green approach. researchgate.netnih.gov This technique involves simply grinding the reactants together, often with a solid catalyst, to initiate the reaction, thereby minimizing waste. nih.gov For the synthesis of O-substituted quinuclidin-3-one oximes, mechanochemical methods have proven effective. researchgate.net The use of alternative energy sources, such as microwave irradiation, can also accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net
Moreover, the use of biocatalysts, as seen in the asymmetric reduction of the precursor ketone, is a cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH and room temperature) in aqueous media, offering a highly selective and sustainable alternative to conventional chemical reagents. researchgate.net Future work will likely focus on discovering new enzymes and optimizing these biocatalytic processes for industrial-scale production.
Q & A
Basic Research Questions
Q. What experimental steps are essential for synthesizing and characterizing Quinuclidin-3-one oxime with reproducibility?
- Methodological Answer:
- Synthesis: Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps (e.g., recrystallization or column chromatography). Use past tense and passive voice in reporting .
- Characterization: Include NMR (¹H/¹³C), IR, and mass spectrometry data. Provide raw spectral files in supporting information, ensuring peak assignments align with theoretical predictions .
- Reproducibility: Reference established protocols for similar oxime syntheses and adhere to journal guidelines for experimental detail .
Q. How should researchers conduct a systematic literature review on this compound’s physicochemical properties?
- Methodological Answer:
- Use databases (e.g., PubMed, SciFinder) with keywords like “this compound” AND “spectroscopy” OR “reactivity.” Apply Boolean operators to filter studies by date (post-2010) and methodology .
- Extract data into a comparative table (e.g., melting points, NMR shifts) to identify trends or gaps. Cross-reference primary sources to avoid reliance on reviews .
Q. What are the minimum characterization requirements for confirming this compound’s purity and structure?
- Methodological Answer:
- Purity: Report HPLC/GC chromatograms with retention times and baseline resolution. Include elemental analysis (C, H, N) with <0.4% deviation .
- Structure: Assign all NMR peaks (e.g., oxime proton at δ 8–10 ppm) and correlate with IR (C=N stretch ~1640 cm⁻¹). For novel derivatives, provide X-ray crystallography data .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer:
- Multi-technique validation: Combine NMR with dynamic light scattering (DLS) to assess aggregation effects or use variable-temperature NMR to detect conformational changes .
- Computational modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
- Collaborative verification: Share raw data with independent labs to confirm reproducibility .
Q. What strategies are effective for studying the mechanistic pathways of this compound in nucleophilic reactions?
- Methodological Answer:
- Kinetic analysis: Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature. Plot Eyring or Arrhenius graphs to infer transition states .
- Isotopic labeling: Introduce ¹⁵N or ²H isotopes to track oxime group participation. Compare kinetic isotope effects (KIE) to distinguish stepwise vs. concerted mechanisms .
- In situ monitoring: Employ FTIR or Raman spectroscopy to detect intermediate species .
Q. How can computational methods enhance the prediction of this compound’s reactivity in novel applications?
- Methodological Answer:
- Docking studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- Reactivity descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites .
- Machine learning: Train models on existing oxime reactivity datasets to forecast reaction outcomes .
Data Analysis and Reporting
Q. What frameworks are recommended for designing ethical and feasible studies on this compound?
- Methodological Answer:
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting. For example, ensure access to specialized instrumentation (e.g., high-field NMR) is feasible .
- Use PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing this compound’s efficacy to other reactivators in enzyme inhibition assays .
Q. How should researchers handle data ownership and sharing in collaborative studies on this compound?
- Methodological Answer:
- Draft a data management plan (DMP) specifying storage (e.g., institutional repositories), access rights, and retention periods (5–10 years post-publication). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- For disputes, reference institutional IP policies or employ third-party arbitration .
Tables for Comparative Analysis
Table 1: Key Spectroscopic Data for this compound Derivatives
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=N, cm⁻¹) | Reference |
|---|---|---|---|---|
| Derivative A | 8.2 (s, 1H) | 165.4 | 1645 | |
| Derivative B | 8.5 (s, 1H) | 167.1 | 1638 |
Table 2: Methodological Pitfalls and Solutions in Oxime Research
| Pitfall | Solution | Evidence |
|---|---|---|
| Inconsistent NMR conditions | Standardize solvent, temperature, and pH | |
| Overreliance on single data | Triangulate with computational models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
